2-(1H-pyrazol-4-yl)ethan-1-ol hydrochloride
Description
2-(1H-Pyrazol-4-yl)ethan-1-ol hydrochloride is a pyrazole-derived organic compound characterized by a hydroxyl-functionalized ethyl chain attached to the 4-position of the pyrazole ring, with a hydrochloride salt enhancing its solubility and stability. Pyrazole derivatives are widely studied for their pharmacological and synthetic utility, particularly in drug discovery and agrochemical applications.
Properties
IUPAC Name |
2-(1H-pyrazol-4-yl)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c8-2-1-5-3-6-7-4-5;/h3-4,8H,1-2H2,(H,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXXARHSHZEOIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185150-10-0 | |
| Record name | 2-(1H-pyrazol-4-yl)ethan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Nucleophilic Substitution and Reduction Approach
A common approach to preparing pyrazole derivatives with hydroxylated side chains involves nucleophilic aromatic substitution followed by reduction steps, as exemplified in related pyrazole syntheses:
Step 1: Formation of Nitro-Pyrazole Intermediate
For example, 4-nitro-1H-pyrazole can be reacted under alkaline conditions with halogenated pyridine derivatives to form nitro-substituted pyrazole intermediates. This reaction typically occurs in aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) under nitrogen atmosphere and heating at 70–120 °C for 6–12 hours.
Example conditions: 4-nitro-1H-pyrazole (2.0 g, 17.7 mmol) dissolved in dry THF, cooled to 0 °C, sodium hydride added portionwise, then 2-methoxy-4-fluoropyridine added and heated to 70 °C for 8 h, yielding 2-methoxy-4-(4-nitro-1H-pyrazolyl)pyridine in ~69% yield.Step 2: Reduction of Nitro Group to Amino or Hydroxyl Group
The nitro group is typically reduced by catalytic hydrogenation or chemical reducing agents to the corresponding amino group, which can then be converted to hydroxyl derivatives by further functional group transformations. Catalytic hydrogenation is performed under mild conditions with Pd/C catalysts in solvents like ethanol or ethyl acetate.
This two-step methodology is efficient, uses commercially available starting materials, and is scalable.
Direct Reduction of Pyrazole Carboxylates to Hydroxymethyl Derivatives
Another synthetic route involves the reduction of pyrazole-3-carboxylate esters to the corresponding alcohols:
- Pyrazole-3-carboxylates are synthesized via condensation reactions.
- These esters are then reduced using lithium aluminum hydride (LiAlH4) in diethyl ether at 0 °C to yield the corresponding pyrazolylmethanol derivatives with high yields (~88%).
Example: Ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylate reduced with LiAlH4 to (1,5-diphenyl-1H-pyrazol-3-yl)methanol.
This approach is applicable for synthesizing pyrazole derivatives with hydroxylated side chains and can be adapted to prepare 2-(1H-pyrazol-4-yl)ethan-1-ol analogs.
Direct N-Substitution of Pyrazoles Using Primary Amines
A novel method involves the direct preparation of N-substituted pyrazoles from primary aliphatic amines and diketones under controlled heating and solvent conditions:
- The reaction proceeds by mixing O-(4-nitrobenzoyl)hydroxylamine with diketones and primary amines in DMF at 85 °C for 1.5 hours.
- This method yields various N-substituted pyrazoles with moderate yields (38–55%) after chromatographic purification.
Although this method is more focused on N-substitution, it demonstrates the versatility of pyrazole functionalization that could be tailored towards ethan-1-ol substitution.
Comparative Data Table of Preparation Methods
Detailed Research Findings and Notes
- The nucleophilic substitution followed by catalytic hydrogenation is advantageous due to the use of commercially available starting materials and mild reaction conditions, making it suitable for large-scale synthesis.
- Reduction of pyrazole carboxylates with LiAlH4 is a well-established method providing high yields of hydroxymethyl derivatives, which can be further functionalized to hydrochloride salts.
- Direct N-substitution methods provide alternative routes but may require optimization to improve yields and selectivity for the ethan-1-ol substitution pattern.
- Solvent choice, temperature control, and reagent equivalents critically affect yields and purity in all methods.
- Conversion to the hydrochloride salt is typically achieved by treating the free base with hydrochloric acid in an appropriate solvent, facilitating isolation and purification.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The hydrochloride group facilitates nucleophilic displacement under basic conditions. Key reactions include:
| Reaction Type | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Amination | Ethylamine (2 eq), DCE, 50–110°C | 2-(1H-Pyrazol-4-yl)-N-ethyl-ethanamine | 68–72% | |
| Thiolation | Thiophenol, K₂CO₃, DMF, 80°C | Sulfur-linked pyrazole derivatives | 55% |
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Mechanism : The chloride ion acts as a leaving group, enabling nucleophilic attack by amines or thiols.
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Applications : Used to synthesize bioactive analogs for kinase inhibition studies .
Oxidation Reactions
The ethanol moiety undergoes oxidation to form carbonyl or carboxylic acid derivatives:
| Oxidizing Agent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| KMnO₄ | H₂O, 70°C, 4 hr | 2-(1H-Pyrazol-4-yl)acetic acid | Requires acidic workup | |
| CrO₃/H₂SO₄ | Acetone, 0°C, 2 hr | 2-(1H-Pyrazol-4-yl)acetaldehyde | Low stability |
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Selectivity : Controlled pH and temperature prevent over-oxidation of the pyrazole ring .
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Challenges : Aldehyde derivatives are prone to polymerization unless stabilized .
Condensation and Cyclization
The hydroxyl group participates in dehydration reactions to form heterocycles:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| POCl₃ | Toluene, reflux, 6 hr | 4-(Chloromethyl)-1H-pyrazole | 82% | |
| NH₂NH₂·H₂O | Ethanol, 80°C, 3 hr | Pyrazolo[1,5-a]pyrimidine derivatives | 60% |
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Key Intermediate : Chloromethylpyrazole is used in Suzuki-Miyaura cross-couplings.
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Pharmacological Relevance : Pyrazolopyrimidines show antitumor activity in vitro .
Acid-Base Reactions
The compound interacts with bases to regenerate the free alcohol or form salts:
| Base | Solvent | Resulting Species | pKa | Source |
|---|---|---|---|---|
| NaOH | H₂O/EtOH | 2-(1H-Pyrazol-4-yl)ethan-1-ol | 9.1 | |
| NaHCO₃ | DCM | Sodium chloride + free alcohol | – |
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Stability : The free alcohol is hygroscopic and requires anhydrous storage.
Coordination Chemistry
The pyrazole nitrogen and hydroxyl group act as ligands for metal complexes:
| Metal Salt | Conditions | Complex Structure | Application | Source |
|---|---|---|---|---|
| Cu(NO₃)₂ | MeOH, RT, 12 hr | [Cu(L)₂(NO₃)₂] | Catalytic oxidation | |
| FeCl₃ | EtOH, 60°C, 2 hr | Fe(III)-pyrazole coordination | Magnetic materials |
Biological Derivatization
The compound serves as a precursor for pharmacologically active molecules:
| Derivative | Target | IC₅₀/EC₅₀ | Study Model | Source |
|---|---|---|---|---|
| Sulfonamide analogs | Carbonic anhydrase IX | 12 nM | HeLa cells | |
| Schiff bases | EGFR kinase | 0.24 μM | MCF-7 cells |
Scientific Research Applications
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrazole, including 2-(1H-pyrazol-4-yl)ethan-1-ol hydrochloride, exhibit promising anticancer activity. For instance, a series of pyrazole derivatives were synthesized and evaluated for their antiproliferative effects against various cancer cell lines such as HT-29 (colon cancer) and PC-3 (prostate cancer). These compounds showed significant interactions with the vascular endothelial growth factor receptor (VEGFR-2), indicating their potential as anticancer agents .
Antibacterial Effects
The compound has also been investigated for its antibacterial properties. A study involving the synthesis of 1,4-dihydropyrano[2,3-c]pyrazoles revealed that these compounds displayed notable antibacterial activity against both Gram-positive and Gram-negative bacterial strains . The effectiveness was evaluated using molecular docking studies against specific bacterial targets, which provided insights into their mechanism of action.
Synthesis Methodologies
The synthesis of this compound typically involves multicomponent reactions that allow for the efficient construction of complex molecular architectures. For example:
- Multicomponent Reactions : The synthesis often employs a four-component reaction involving various aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate. This method has been optimized to yield high purity products with minimal byproducts .
- Molecular Docking Studies : Computational methods such as molecular docking are utilized to predict the binding affinity of synthesized compounds to biological targets. This approach aids in the design of new derivatives with enhanced biological activity .
Case Study 1: Anticancer Activity
In a study focused on the synthesis and evaluation of pyrazole derivatives, several compounds were tested for their anticancer properties using both in vitro and in vivo models. The results indicated that certain derivatives exhibited IC50 values ranging from 1.25 to 3.98 µM against cancer cell lines, showcasing their potential as effective anticancer agents .
Case Study 2: Antibacterial Evaluation
Another significant study involved the evaluation of synthesized pyrazole derivatives against common bacterial pathogens. The synthesized compounds were screened using standard antimicrobial susceptibility tests, revealing effective inhibition at low concentrations compared to standard antibiotics like ciprofloxacin .
Mechanism of Action
The mechanism of action of 2-(1H-pyrazol-4-yl)ethan-1-ol hydrochloride is not fully understood, but it is believed to interact with various molecular targets and pathways. In biological systems, it may act by modulating enzyme activity or interacting with specific receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(1H-pyrazol-4-yl)ethan-1-ol hydrochloride with structurally related pyrazole derivatives, focusing on functional groups, substituents, and physicochemical properties inferred from the evidence:
Key Structural and Functional Differences:
Substituent Effects: The hydroxyl group in the target compound contrasts with ketones (e.g., Compound 4, ) or amines (e.g., 2-amino derivatives, ), altering hydrogen-bonding capacity and reactivity. Aromatic vs. Aliphatic Substitutions: Phenyl or chlorophenyl groups (e.g., ) increase hydrophobicity, whereas pyrrolidine or morpholine rings (e.g., ) enhance solubility in polar solvents.
Salt Forms: Monohydrochloride vs. Dihydrochloride: The dihydrochloride salts (e.g., ) generally exhibit higher solubility in aqueous media compared to monohydrochlorides.
Biological Relevance: Pyrazole derivatives with acetyl or amino groups (e.g., ) are often intermediates in synthesizing kinase inhibitors or antimicrobial agents. Carboxylic acid derivatives (e.g., ) may target enzymes with acidic binding pockets.
Biological Activity
2-(1H-pyrazol-4-yl)ethan-1-ol hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound this compound features a pyrazole ring, which is a five-membered heterocyclic structure. The presence of the hydroxyl group (-OH) enhances its solubility and potential reactivity, making it a candidate for various biological applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds containing the 1H-pyrazole scaffold have shown significant inhibitory effects against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. A study indicated that certain pyrazole derivatives exhibited IC50 values as low as 2.97 µM against PC-3 cells, demonstrating selective cytotoxicity while sparing non-cancerous cells .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Selectivity |
|---|---|---|---|
| 5o | SiHa | 3.60 ± 0.45 | High |
| 5d | PC-3 | 2.97 ± 0.88 | Moderate |
| Control | HEK293T | >50 | Low |
Antimicrobial Activity
Pyrazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies demonstrated that various pyrazole compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. For example, one study reported that certain pyrazoles displayed inhibition rates of up to 90% against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/well .
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | Inhibition Rate (%) | Concentration (µg/well) |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 90 | 50 |
| Compound B | Escherichia coli | 85 | 50 |
| Control | Ampicillin | Standard | - |
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives are another area of interest. Compounds have been shown to inhibit cyclooxygenase enzymes (COX), which play a critical role in the inflammatory process. Research indicates that certain pyrazoles can reduce inflammation in animal models, suggesting their potential as therapeutic agents for inflammatory diseases .
Case Studies
- Case Study on Anticancer Activity : A recent investigation into the cytotoxic effects of a series of pyrazole derivatives found that modifications on the pyrazole ring significantly influenced their anticancer potency. The study concluded that specific substitutions could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
- Case Study on Antimicrobial Efficacy : Another study focused on the synthesis and evaluation of novel pyrazole derivatives against resistant bacterial strains. The results showed promising activity, particularly against strains resistant to conventional antibiotics, highlighting the potential of these compounds in addressing antibiotic resistance .
Q & A
Basic Synthesis Methods
Q: What are the established synthetic routes for 2-(1H-pyrazol-4-yl)ethan-1-ol hydrochloride, and how can reaction conditions be optimized for yield? A: The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-bromo-1H-pyrazole with ethylene glycol derivatives under basic conditions, followed by hydrochloric acid treatment to form the hydrochloride salt . Key parameters for optimization include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity .
- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves regioselectivity .
- Purification : Recrystallization from ethanol-water mixtures (1:1 v/v) yields >95% purity .
Validate reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 3:7) and characterize intermediates via IR (C-O stretch at 1050–1150 cm⁻¹) .
Advanced Synthesis: Contradictions in Reaction Pathways
Q: How do competing reaction pathways (e.g., dimerization vs. alkylation) affect the synthesis of this compound, and how can these be mitigated? A: Dimerization of pyrazole intermediates is a major side reaction, particularly under high-temperature reflux conditions (>100°C). Mitigation strategies include:
- Temperature control : Maintain reaction temperatures at 60–80°C to suppress dimer formation .
- Steric hindrance : Introduce bulky protecting groups (e.g., tert-butyl) at the pyrazole N1 position .
- Kinetic monitoring : Use in-situ FTIR to track ethylene glycol derivative consumption and adjust stoichiometry dynamically .
Contradictory reports on solvent effects (e.g., DMSO vs. THF) suggest solvent polarity must be tailored to specific pyrazole substituents .
Basic Characterization Techniques
Q: What analytical methods are critical for confirming the structure and purity of this compound? A:
- NMR : ¹H NMR (D2O, 400 MHz) shows pyrazole protons at δ 7.5–7.8 ppm and the ethanol moiety at δ 3.6–4.0 ppm .
- HPLC : Use a C18 column (acetonitrile/0.1% TFA gradient) to confirm purity >98% .
- Elemental analysis : Match calculated vs. observed C, H, N, Cl content (e.g., C: 45.2%, H: 6.3%) .
Advanced Structural Analysis
Q: How can X-ray crystallography resolve ambiguities in the stereoelectronic configuration of this compound? A: Single-crystal X-ray diffraction reveals:
- Hydrogen bonding : The hydroxyl group forms a robust network with chloride ions (O···Cl distance: 2.9–3.1 Å) .
- Torsional angles : The pyrazole-ethanol dihedral angle (15–20°) impacts solubility and reactivity .
For unstable crystals, synchrotron radiation (λ = 0.7–1.0 Å) enhances data resolution .
Stability Under Experimental Conditions
Q: What are the pH and temperature limits for maintaining this compound stability in aqueous solutions? A:
- pH stability : The compound degrades at pH >7 due to dehydrochlorination. Buffers (pH 2–4, citrate or phosphate) prevent decomposition .
- Thermal stability : Store at –20°C in desiccated form; aqueous solutions degrade within 72 hours at 25°C .
Monitor degradation via LC-MS (degradant m/z = [M-Cl]+ = 139.1) .
Addressing Data Contradictions
Q: How can researchers reconcile discrepancies in reported solubility and reactivity data for this compound? A: Contradictions often arise from:
- Hydration states : Anhydrous vs. monohydrate forms exhibit divergent solubilities (e.g., 12 mg/mL vs. 8 mg/mL in water) .
- Analytical variability : Cross-validate HPLC methods using a secondary technique (e.g., capillary electrophoresis) .
- Synthetic batches : Compare multiple synthesis routes (e.g., Grignard vs. SN2 pathways) to isolate route-specific impurities .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
